

Application Notes and Protocols for High-Throughput Screening of Boditrectinib Oxalate

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Compound of Interest

Compound Name: *Boditrectinib oxalate*

Cat. No.: *B15141349*

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Introduction

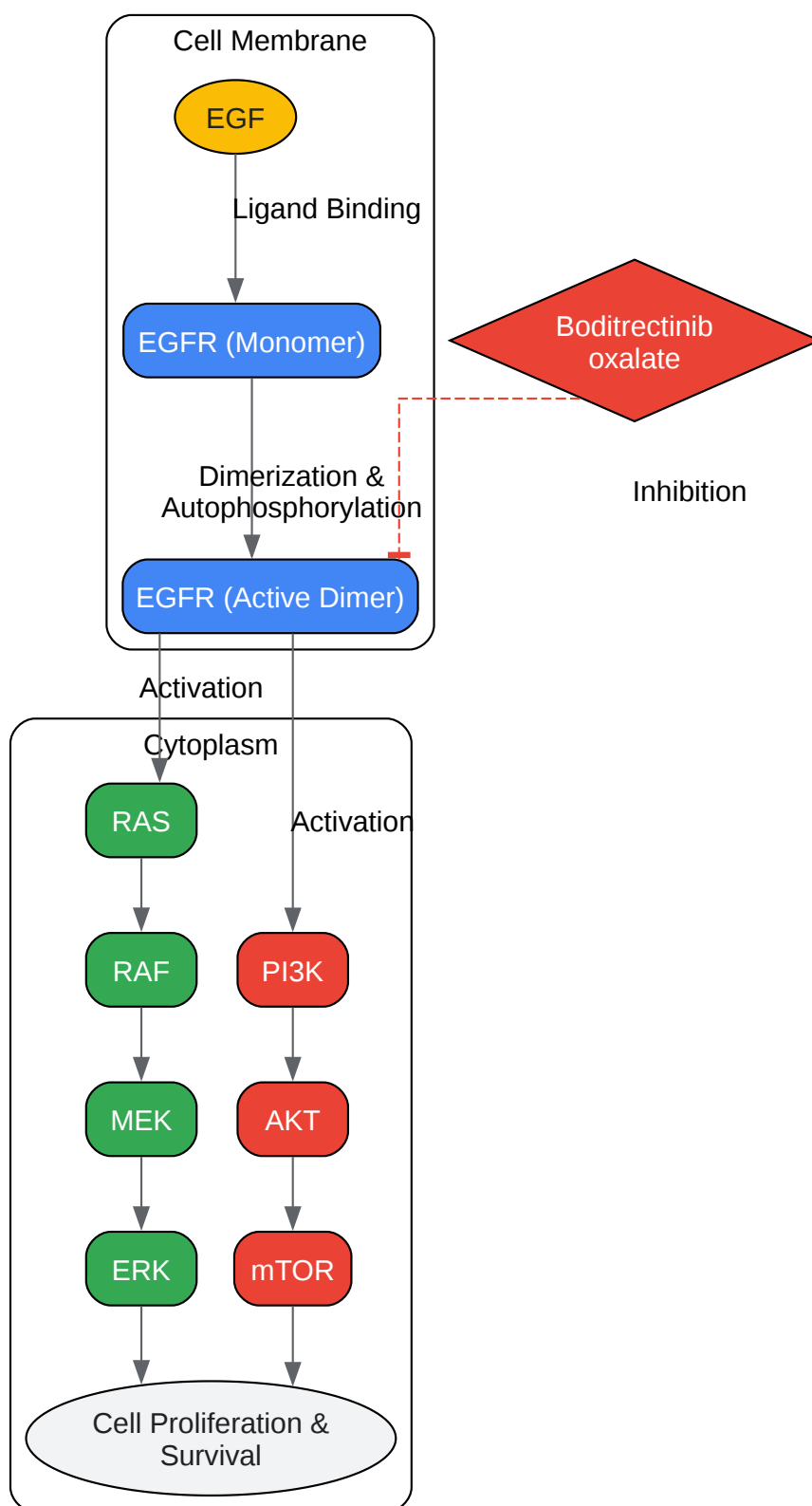
Boditrectinib oxalate, also known as BDTX-1535, is a fourth-generation, orally available, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2][3][4]} It is designed to be brain-penetrant and to target a wide spectrum of EGFR mutations, including classical driver mutations, non-classical driver mutations, and the acquired resistance mutation C797S, which can arise after treatment with third-generation EGFR inhibitors.^{[2][5][6]} Preclinical data have shown that **Boditrectinib oxalate** potently inhibits over 50 different oncogenic EGFR mutations.^{[4][5]} This document provides detailed application notes and protocols for the use of **Boditrectinib oxalate** in high-throughput screening (HTS) campaigns to identify and characterize novel EGFR inhibitors or to profile compound libraries against clinically relevant EGFR mutations.

Boditrectinib oxalate's mechanism of action involves the irreversible binding to the active dimeric conformation of EGFR, which is promoted by oncogenic mutations. This preferential binding to the active state, as opposed to the inactive monomeric form, is thought to contribute to its selectivity and potentially improved tolerability.

These protocols are designed to be adaptable for various HTS platforms and cover both biochemical and cell-based assay formats.

Signaling Pathway

Boditrectinib oxalate targets the EGFR signaling pathway, which, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling events. This includes the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. **Boditrectinib oxalate** inhibits this aberrant signaling by blocking the kinase activity of mutant EGFR.



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Caption: Simplified EGFR Signaling Pathway and Inhibition by **Boditrectinib oxalate**.

Data Presentation

The following tables summarize the inhibitory activity of **Boditrectinib oxalate** against various EGFR mutations based on available preclinical data. This data can serve as a reference for setting up HTS assays and for comparing the potency of newly identified compounds.

Table 1: Biochemical IC50 Values of **Boditrectinib Oxalate** Against Recombinant EGFR Mutants

EGFR Mutant	IC50 (nM)
L858R	< 1
Exon 19 Del	< 1
L858R/T790M	1 - 10
Exon 19 Del/T790M	1 - 10
L858R/T790M/C797S	10 - 50
Exon 19 Del/T790M/C797S	10 - 50
G719X	1 - 10
S768I	1 - 10
EGFRvIII	1 - 10

Note: The IC50 values are representative ranges derived from publicly available preclinical data and may vary depending on the specific assay conditions.

Table 2: Cell-Based IC50 Values of **Boditrectinib Oxalate** in EGFR-Mutant Cell Lines

Cell Line	EGFR Mutation	IC50 (nM)
PC-9	Exon 19 Del	< 10
H1975	L858R/T790M	10 - 100
Ba/F3	L858R/T790M/C797S	50 - 200
Ba/F3	Exon 19 Del/T790M/C797S	50 - 200

Note: The IC50 values are representative ranges from preclinical studies and can be influenced by cell line characteristics and assay methodology.

Experimental Protocols

The following protocols outline methodologies for high-throughput screening of compounds like **Boditrectinib oxalate**.

Protocol 1: Biochemical High-Throughput Screening using an ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based biochemical assay to measure the kinase activity of recombinant EGFR mutants and the inhibitory potential of test compounds.

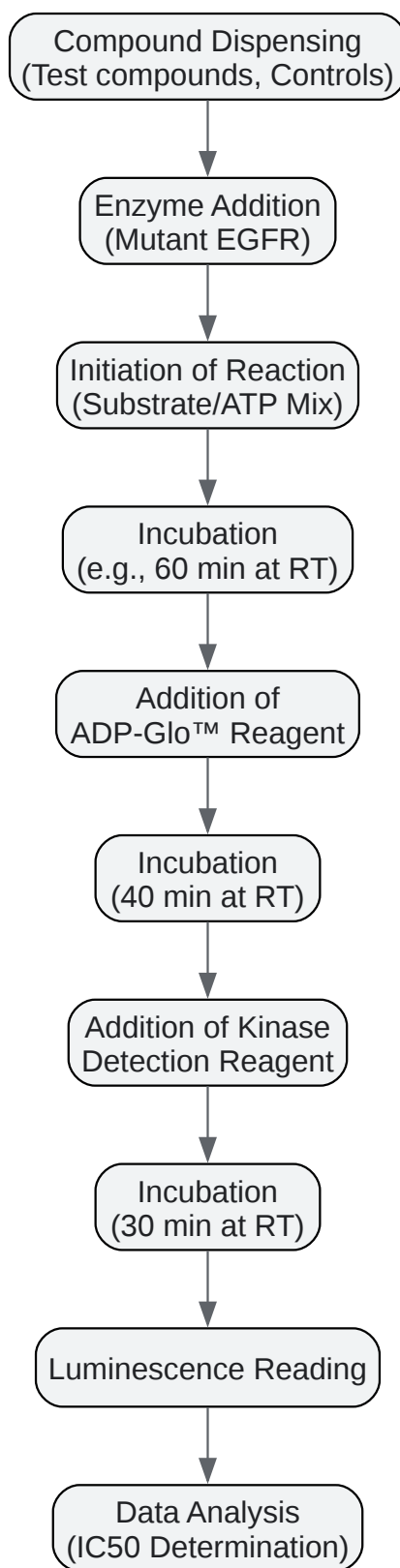
Objective: To identify and quantify the inhibition of EGFR kinase activity by test compounds in a high-throughput format.

Materials:

- Recombinant human EGFR (mutant forms, e.g., L858R/T790M/C797S)
- Poly(Glu,Tyr) 4:1 peptide substrate
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (including **Boditrectinib oxalate** as a positive control) dissolved in DMSO

- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Workflow Diagram:



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Caption: Workflow for a biochemical HTS assay to screen for EGFR inhibitors.

Procedure:

- **Compound Plating:** Dispense test compounds and controls (**Boditrectinib oxalate** and DMSO vehicle) into 384-well plates using an acoustic dispenser or a liquid handler.
- **Enzyme Preparation:** Prepare a solution of the recombinant mutant EGFR in kinase buffer.
- **Enzyme Addition:** Add the EGFR enzyme solution to each well of the assay plate.
- **Pre-incubation:** Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- **Reaction Initiation:** Prepare a mixture of the peptide substrate and ATP in kinase buffer. Add this mixture to each well to start the kinase reaction.
- **Kinase Reaction:** Incubate the plate for 60 minutes at room temperature.
- **ADP Detection (Step 1):** Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- **Incubation:** Incubate for 40 minutes at room temperature.
- **ADP Detection (Step 2):** Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- **Incubation:** Incubate for 30 minutes at room temperature.
- **Signal Measurement:** Read the luminescence on a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Protocol 2: Cell-Based High-Throughput Screening for EGFR Inhibition

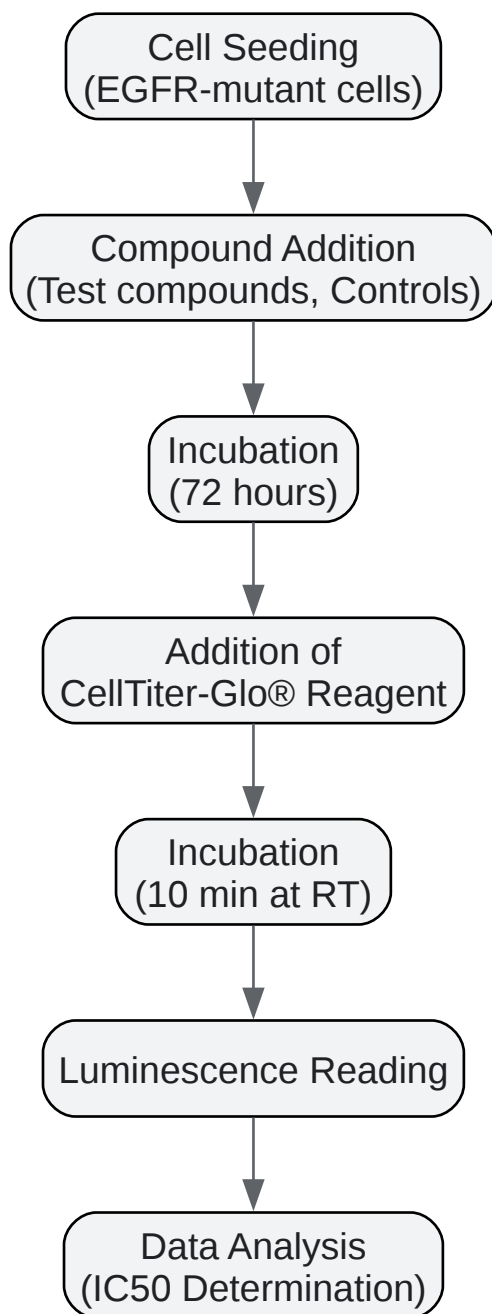
This protocol outlines a cell-based assay to assess the ability of test compounds to inhibit the proliferation of EGFR-dependent cancer cell lines.

Objective: To identify compounds that inhibit the proliferation of cancer cells driven by specific EGFR mutations.

Materials:

- EGFR-mutant cell lines (e.g., H1975 for L858R/T790M, or engineered Ba/F3 cells expressing L858R/T790M/C797S)
- Cell culture medium and supplements
- Test compounds (including **Boditrectinib oxalate** as a positive control) dissolved in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- White, clear-bottom 384-well cell culture plates
- Plate reader capable of measuring luminescence

Workflow Diagram:



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Caption: Workflow for a cell-based HTS assay to screen for EGFR inhibitors.

Procedure:

- Cell Plating: Seed the EGFR-mutant cells into 384-well plates at a predetermined optimal density and allow them to attach overnight.

- **Compound Treatment:** Add serial dilutions of the test compounds and controls (**Boditrectinib oxalate** and DMSO vehicle) to the cell plates.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Cell Viability Measurement:** Equilibrate the plates to room temperature. Add CellTiter-Glo® Reagent to each well.
- **Lysis and Signal Stabilization:** Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Signal Measurement:** Read the luminescence on a plate reader.
- **Data Analysis:** Calculate the percent inhibition of cell proliferation for each compound and determine the IC₅₀ values for active compounds.

Conclusion

Boditrectinib oxalate serves as a potent and specific tool for studying the inhibition of a wide range of EGFR mutations. The provided protocols for biochemical and cell-based high-throughput screening offer robust frameworks for identifying and characterizing novel EGFR inhibitors. These assays can be adapted to screen large compound libraries and can be customized to investigate specific EGFR mutations of clinical interest. The use of **Boditrectinib oxalate** as a reference compound in these screens will enable the benchmarking of newly discovered inhibitors and facilitate the development of next-generation therapies for EGFR-driven cancers.

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